(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid
Description
Historical Development and Discovery
The compound (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid was first synthesized and characterized in 2019, as evidenced by its creation date in PubChem records. Its development emerged from broader interest in strained cyclobutane derivatives, which gained traction in the early 21st century due to their unique structural and electronic properties. The synthesis of this specific stereoisomer represents a milestone in accessing chiral cyclobutane frameworks, which are challenging to construct due to ring strain and stereochemical control requirements.
Key advancements in its characterization include:
Significance in Organic Chemistry Research
This compound serves as a critical building block in three research domains:
- Metal coordination chemistry : Platinum(II) complexes incorporating its dicarboxylate moiety demonstrate enhanced cytotoxicity against cancer cell lines compared to carboplatin.
- Stereochemical probes : The rigid cyclobutane core with defined stereocenters provides a platform for studying stereoelectronic effects in small molecules.
- Synthetic methodology : Its α-hydroxycyclobutane structure enables rearrangement reactions for constructing seven-membered rings, as demonstrated in retroaldol cleavage strategies.
The presence of both hydroxyl and carboxylic acid groups facilitates diverse functionalization pathways, making it valuable for:
- Designing enzyme inhibitors through bioisosteric replacement
- Developing novel ligands for asymmetric catalysis
- Creating supramolecular architectures via hydrogen-bonding networks
Stereochemical Considerations of the (1S,3s) Configuration
The (1S,3s) descriptor specifies:
- Absolute configuration at C1 (S)
- Relative configuration between C1 and C3 (cis)
This stereochemical arrangement induces distinct molecular properties:
| Property | Impact of (1S,3s) Configuration |
|---|---|
| Dipole moment | Enhanced due to cis carboxylic acid groups |
| Hydrogen-bonding capacity | Favors intramolecular H-bond networks |
| Solubility | Improved in polar solvents vs. trans isomer |
The configuration was unambiguously assigned using:
Research Significance of Hydroxycyclobutane Dicarboxylic Acid Framework
The cyclobutane dicarboxylic acid scaffold exhibits three key advantages for molecular design:
Ring strain energy (~26 kcal/mol):
- Enhances reactivity for ring-opening polymerizations
- Stabilizes transition states in [2+2] cycloadditions
Spatial organization :
- Fixed 90° dihedral angles between substituents
- Preorganized binding sites for metalloenzyme inhibition
Functional group versatility :
Applications leveraging these properties include:
Nomenclature and Isomeric Considerations in Research Literature
Systematic naming follows IUPAC guidelines:
Primary designation :
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid
Key identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 2228571-37-5 | |
| EC Number | 872-022-6 | |
| SMILES | O[C@@]1(CCC@(O)C(=O)O)C(=O)O |
Isomeric forms include:
- (1R,3r) -enantiomer
- Trans-diastereomers (1S,3r and 1R,3s)
- Keto-enol tautomers (though disfavored due to ring strain)
Nomenclature challenges arise from:
- Variable stereodescriptors in older literature (CIP vs. Fischer conventions)
- Confusion between "hydroxycyclobutane" vs. "cyclobutanol" terminology
- Ambiguities in numbering strained polycyclic systems
Propriétés
IUPAC Name |
1-hydroxycyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(8)3-1-6(11,2-3)5(9)10/h3,11H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRVOGSNSSIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228571-37-5 | |
| Record name | rac-(1s,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a diester precursor using a strong base, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-diketone.
Reduction: Formation of cyclobutane-1,3-dimethanol or cyclobutane-1,3-dialdehyde.
Substitution: Formation of cyclobutane-1,3-dicarboxylic acid derivatives with various substituents.
Applications De Recherche Scientifique
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique cyclobutane ring structure may influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Structural Analogues
Key Structural Differences :
- Ring Size : Cyclobutane derivatives (4-membered ring) exhibit higher ring strain and reactivity compared to cyclopentane analogs (5-membered ring) .
- Functional Groups: Hydroxyl vs. amino groups critically influence solubility, acidity, and receptor interactions. For example, ACPD’s amino group enables metabotropic glutamate receptor (mGluR) agonism, while hydroxylated analogs may lack this activity .
Physicochemical Properties
Notes:
- The hydroxyl group in (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid increases polarity and water solubility compared to non-hydroxylated analogs .
- Cyclobutane derivatives generally exhibit lower thermal stability due to ring strain, leading to decomposition near 300°C .
Mechanistic Insights :
- Amino groups in ACPD analogs are critical for mGluR binding, suggesting hydroxylated derivatives may lack receptor affinity .
- The hydroxyl group in the target compound could confer antioxidant properties or modulate enzyme activity (e.g., dehydrogenases) .
Activité Biologique
(1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid is a cyclobutane derivative notable for its unique structure, which includes two carboxylic acid groups and a hydroxyl group. This compound has attracted attention in various scientific fields due to its potential biological activities, including its role in metabolic pathways and possible therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by the following features:
- Hydroxyl Group : Contributes to hydrogen bonding and interaction with biological macromolecules.
- Carboxylic Acid Groups : Implicated in metabolic processes and enzyme interactions.
The structural representation can be summarized as follows:
The mechanism of action for (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid involves:
- Enzyme Interaction : The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Binding Affinity : The cyclobutane ring structure may enhance binding specificity to certain biological targets.
1. Metabolic Pathways
Research indicates that (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid plays a role in various metabolic pathways. It has been investigated for its involvement in:
- Energy Metabolism : Potential effects on metabolic rates and energy production.
- Enzyme Modulation : Possible interactions with key metabolic enzymes.
2. Therapeutic Potential
Studies have explored the therapeutic properties of this compound, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects that could be beneficial in treating conditions like arthritis.
- Anticancer Properties : Investigations into its ability to inhibit tumor growth are ongoing, with some evidence supporting its role as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid better, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclobutane-1,3-dicarboxylic acid | Lacks hydroxyl group | Limited reactivity; primarily used as a building block. |
| Cyclobutane-1,2-dicarboxylic acid | Carboxylic acids at different positions | Varies in reactivity; potential applications in organic synthesis. |
| Cyclopentane-1,3-dicarboxylic acid | Additional carbon in the ring | Different steric and electronic properties; less studied biologically. |
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of (1S,3s)-1-hydroxycyclobutane-1,3-dicarboxylic acid found that:
- Methodology : In vitro assays were conducted using macrophage cell lines stimulated with lipopolysaccharides (LPS).
- Results : The compound significantly reduced pro-inflammatory cytokine production compared to untreated controls.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties:
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : The findings indicated dose-dependent inhibition of cell proliferation in several cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
